molecular formula C9H7NO2 B3046113 Methyl 3-ethynylpyridine-2-carboxylate CAS No. 1196156-66-7

Methyl 3-ethynylpyridine-2-carboxylate

Cat. No.: B3046113
CAS No.: 1196156-66-7
M. Wt: 161.16
InChI Key: GXGRTSAWVKPINB-UHFFFAOYSA-N
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Description

Significance as a Versatile Chemical Synthon

In organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond. Methyl 3-ethynylpyridine-2-carboxylate serves as a versatile synthon due to the presence of multiple reactive sites. The pyridine (B92270) ring is a common motif in pharmaceuticals and agrochemicals, and its derivatives are known to be valuable in the development of new bioactive compounds lifechemicals.comnih.govnbinno.com. The substituted pyridine structure is found in numerous natural products, including vitamins and alkaloids, as well as in a significant number of FDA-approved drugs lifechemicals.com.

The ethynyl (B1212043) group, a carbon-carbon triple bond, is a particularly useful functional group in organic synthesis. It can participate in a wide array of reactions, including cycloadditions, coupling reactions, and nucleophilic additions. This reactivity allows for the introduction of diverse structural motifs and the construction of larger, more complex molecules. The presence of the ethynyl group in conjunction with the pyridine ring makes this compound a valuable precursor for creating libraries of compounds for drug discovery and materials science applications.

Structural Features and Their Implications for Reactivity

The reactivity of this compound is dictated by the electronic properties and spatial arrangement of its constituent functional groups. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of its substituents. The nitrogen atom in the ring withdraws electron density, which can affect the acidity of the ethynyl proton and the susceptibility of the triple bond to nucleophilic attack.

The position of the ethynyl group at the 3-position is significant. Studies on simpler ethynylpyridines have shown that the position of this group relative to the nitrogen atom impacts its reactivity. For instance, 2-ethynylpyridines can readily undergo hydrohalogenation because the nitrogen atom can protonate and enhance the electrophilicity of the triple bond, facilitating the attack of a halide ion nih.govacs.org. In contrast, 3-ethynylpyridine has been observed to be inert under similar conditions, suggesting that the electronic activation by the nitrogen is less pronounced at this position nih.govacs.org.

The methoxycarbonyl group at the 2-position further modifies the electronic landscape of the molecule. As an electron-withdrawing group, it can further decrease the electron density of the pyridine ring, potentially influencing the reactivity of the ethynyl group. The juxtaposition of the ester and the ethynyl group also presents opportunities for intramolecular reactions and the formation of fused ring systems.

Below is a table summarizing the key structural features and their potential influence on the reactivity of this compound.

Structural FeaturePositionImplication for Reactivity
Pyridine RingCore StructureElectron-deficient aromatic system, influences substituent reactivity.
Ethynyl Group3-positionSite for various chemical transformations; reactivity is modulated by its position relative to the nitrogen atom.
Methoxycarbonyl Group2-positionElectron-withdrawing nature further modifies the ring's electronic properties and can influence the ethynyl group's reactivity.

Overview of Research Trajectories

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories of related compounds provide a strong indication of its potential applications. The synthesis and functionalization of pyridine derivatives are central themes in medicinal chemistry and materials science lifechemicals.comnih.govnbinno.com.

Research on related 3-ethynylpyridine analogs has demonstrated their utility as building blocks for potent and selective antagonists of metabotropic glutamate receptor subtype 5 (mGluR5), which are targets for therapeutics treating central nervous system disorders utmb.edu. This suggests a potential research avenue for this compound in the development of novel neurologically active compounds.

Furthermore, the development of novel synthetic methodologies is a constant pursuit in organic chemistry. The unique combination of functional groups in this compound makes it an ideal substrate for exploring new catalytic systems and reaction pathways. For example, palladium-catalyzed coupling reactions involving ethynyl groups are a cornerstone of modern organic synthesis, and this compound could serve as a valuable partner in such transformations biosynth.com.

The general interest in functionalized pyridines as key intermediates for pharmaceuticals and fine chemicals continues to drive research in this area nbinno.com. As synthetic methods become more advanced, it is anticipated that the specific applications and reaction chemistry of this compound will be more thoroughly investigated and reported.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-ethynylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-7-5-4-6-10-8(7)9(11)12-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGRTSAWVKPINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679101
Record name Methyl 3-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-66-7
Record name Methyl 3-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Ethynylpyridine 2 Carboxylate and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule through the formation of the pyridine (B92270) ring, introduction of the ester functionality, and the installation of the ethynyl (B1212043) group.

Pyridine Ring Formation Strategies

The formation of the pyridine ring is a fundamental step in the synthesis of these compounds. Various methods for pyridine synthesis have been developed, often involving condensation reactions. For instance, the Hantzsch pyridine synthesis and its variations can be employed to construct the pyridine core from β-dicarbonyl compounds, aldehydes, and ammonia or an ammonia equivalent. Another approach involves cycloaddition reactions, where precursors like 1,4-oxazinones can react with alkynes in a tandem cycloaddition/cycloreversion sequence to yield highly substituted pyridines. nih.gov The choice of strategy often depends on the desired substitution pattern on the pyridine ring.

Multi-component reactions offer an efficient route to highly substituted pyridines. For example, the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible approach to pyridin-4-ol derivatives, which can be further functionalized. chim.it These methods allow for the assembly of complex pyridine structures in a single step from simple starting materials.

Esterification Methods for Carboxylate Functionality

The introduction of the methyl carboxylate group is typically achieved through esterification of the corresponding pyridine-2-carboxylic acid. The Fischer esterification is a common and straightforward method, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.comchemguide.co.uk

Alternative methods for esterification include reacting the carboxylic acid with a methylating agent, such as diazomethane, or converting the carboxylic acid to an acid chloride followed by reaction with methanol. For pyridine carboxylic acids, a cyclic process has been developed where the esterification is catalyzed by a strong acid salt of a pyridine carboxylic acid ester, with the product ester being recovered by distillation. google.com

Introduction of the Ethynyl Group

The introduction of the ethynyl group at the 3-position of the pyridine ring is a crucial step and is most commonly achieved via a Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org In the context of synthesizing methyl 3-ethynylpyridine-2-carboxylate, this would typically involve the reaction of methyl 3-halopyridine-2-carboxylate (where the halogen is typically iodine or bromine) with a suitable alkyne, such as trimethylsilylacetylene, followed by deprotection of the silyl group. mdpi.combeilstein-journals.org

The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly versatile method for the synthesis of complex molecules. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain synthetic contexts. beilstein-journals.org

Reaction Step General Method Key Reagents and Conditions Reference
Pyridine Ring FormationHantzsch Synthesisβ-dicarbonyl compound, aldehyde, ammonia acsgcipr.org
Pyridine Ring FormationCycloaddition/Cycloreversion1,4-Oxazinone precursor, alkyne nih.gov
EsterificationFischer EsterificationPyridine-2-carboxylic acid, methanol, acid catalyst (e.g., H₂SO₄) masterorganicchemistry.commasterorganicchemistry.com
Introduction of Ethynyl GroupSonogashira CouplingMethyl 3-halopyridine-2-carboxylate, terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base wikipedia.orgorganic-chemistry.org

Precursor Chemistry and Starting Materials

The availability and synthesis of appropriate precursors are critical for the successful synthesis of this compound and its analogues. Key precursors include halogenated pyridine carboxylates and ethynylpyridine derivatives.

Halogenated Pyridine Carboxylates as Intermediates

Halogenated pyridine carboxylates, particularly methyl 3-bromo- or 3-iodopyridine-2-carboxylate, are essential intermediates for the introduction of the ethynyl group via Sonogashira coupling. mdpi.com The synthesis of these halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution. nih.gov

Strategies for the selective halogenation of pyridines often involve multi-step sequences. One approach is to activate the pyridine ring towards electrophilic attack, for example, by forming the pyridine N-oxide. nih.gov Another strategy involves a ring-opening, halogenation, and ring-closing sequence, which transforms the pyridine into a more reactive intermediate. chemrxiv.orgresearchgate.net For instance, Zincke imine intermediates, formed by the ring-opening of pyridinium salts, can undergo highly regioselective halogenation. chemrxiv.org The synthesis of C-3 substituted pyridine-2,4-dicarboxylic acid derivatives has been achieved from 2,3-dichloroisonicotinic acid, which is converted to its methyl ester and then undergoes regioselective palladium-catalyzed carbonylation. nih.gov

Halogenated Precursor Synthetic Utility Typical Subsequent Reaction Reference
Methyl 3-bromopyridine-2-carboxylatePrecursor for Sonogashira couplingReaction with a terminal alkyne mdpi.com
Methyl 3-iodopyridine-2-carboxylatePrecursor for Sonogashira couplingReaction with a terminal alkyne wikipedia.org
2,3-Dichloroisonicotinic acidStarting material for C-3 substituted pyridinesEsterification and subsequent functionalization nih.gov

Ethynylpyridine Precursors and Their Derivatizations

Ethynylpyridine precursors are another important class of starting materials. These compounds already possess the ethynyl group and can be derivatized at other positions on the pyridine ring. 2-Ethynylpyridine, for example, can be synthesized and used as a building block for more complex molecules. sigmaaldrich.com

The derivatization of ethynylpyridines can involve various chemical transformations. taylorandfrancis.com The term "derivatization" in a broader analytical context refers to the chemical modification of a compound to enhance its properties for analysis, such as improving its detectability in mass spectrometry. mdpi.comnih.govrsc.orgnih.gov In a synthetic context, derivatization refers to the conversion of a functional group into a derivative. For ethynylpyridine precursors, this could involve reactions at the nitrogen atom of the pyridine ring, at other positions on the ring, or transformations of the ethynyl group itself. For instance, the terminal alkyne can be deprotonated and reacted with various electrophiles.

The use of silyl-protected alkynes, such as trimethylsilylacetylene, is common in Sonogashira couplings to prevent side reactions of the terminal alkyne. mdpi.combeilstein-journals.org The silyl group can then be selectively removed under mild conditions to reveal the terminal alkyne, which can be used in further synthetic steps.

Ethynylpyridine Precursor Example of Derivatization Purpose of Derivatization Reference
2-EthynylpyridinePolymerizationSynthesis of conjugated polymers sigmaaldrich.com
TrimethylsilylethynylpyridinesDesilylationGeneration of a terminal alkyne for further coupling reactions mdpi.combeilstein-journals.org

Trimethylsilyl-Protected Ethynes as Synthon Equivalents

In the synthesis of terminal alkynes like this compound, the direct use of acetylene gas can be hazardous and technically challenging. To circumvent this, trimethylsilyl (TMS)-protected ethynes, such as (trimethylsilyl)acetylene, serve as stable and easily handled synthon equivalents for the ethynyl group. researchgate.net This strategy typically involves a two-step sequence: a cross-coupling reaction to install the TMS-protected alkyne, followed by a deprotection step to reveal the terminal alkyne.

The first step is often a Sonogashira coupling between a halogenated pyridine precursor and (trimethylsilyl)acetylene. The steric and electronic properties of the TMS group can play a key role in achieving high selectivity in such reactions. nih.gov For instance, a related ketone, 1-(5-bromopyridin-2-yl)ethanone, can be coupled with (trimethylsilyl)acetylene to form 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone, demonstrating the viability of this approach on the pyridine scaffold. wikipedia.org

Once the TMS-protected ethynylpyridine is formed, the silyl group is selectively removed under mild conditions. Common reagents for this desilylation step include fluoride sources like tetrabutylammonium fluoride (TBAF) or basic conditions such as potassium carbonate in methanol. This process efficiently yields the desired terminal alkyne, ready for further functionalization or as the final target molecule. wikipedia.org

Table 1: Two-Step Synthesis Using a TMS-Protected Ethyne Synthon

Step Reaction Reactants Key Reagents Product
1 Sonogashira Coupling Methyl 3-halopyridine-2-carboxylate, (Trimethylsilyl)acetylene Pd catalyst, Cu(I) co-catalyst, Base Methyl 3-((trimethylsilyl)ethynyl)pyridine-2-carboxylate
2 Desilylation Methyl 3-((trimethylsilyl)ethynyl)pyridine-2-carboxylate TBAF or K₂CO₃/MeOH This compound

Catalytic Cross-Coupling Reactions in Synthesis

Transition-metal-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of pyridine derivatives. researchgate.net Palladium-catalyzed methods, in particular, provide efficient and reliable pathways for the formation of C-C, C-N, and C-O bonds, enabling the construction of the target molecule and a wide array of its analogues.

Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira coupling is one of the most effective and direct methods for forming a C(sp²)-C(sp) bond, making it the premier choice for introducing the ethynyl group onto the pyridine ring. researchgate.net This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, the reaction would couple a precursor such as Methyl 3-bromopyridine-2-carboxylate with a suitable alkyne.

The catalytic system for the Sonogashira reaction typically consists of a palladium complex, a copper(I) co-catalyst, and an amine base. researchgate.netwikipedia.org Various palladium sources, including PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃, have proven effective. mdpi.com The reaction is versatile, tolerating a wide range of functional groups on both the pyridine ring and the alkyne coupling partner, and can be performed under relatively mild conditions. wikipedia.orgorganic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling of Halopyridines

Component Examples Purpose Reference
Palladium Catalyst Pd(CF₃COO)₂, PdCl₂(PPh₃)₂, PdBr₂ Main catalyst for C-C bond formation organic-chemistry.orgmdpi.com
Copper (I) Co-catalyst CuI Activates the alkyne C-H bond researchgate.net
Ligand PPh₃, PCy₃ Stabilizes and activates the Pd center organic-chemistry.orgacs.org
Base Et₃N, DIPEA, K₃PO₄ Neutralizes HX byproduct, facilitates catalyst turnover researchgate.netorganic-chemistry.orgacs.org
Solvent DMF, NMP, Dioxane Solubilizes reactants and catalyst researchgate.netorganic-chemistry.orgacs.org
Temperature 80-100 °C Provides thermal energy for the reaction researchgate.netacs.org

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to create C-C bonds between sp²-hybridized carbon atoms. nih.gov It is particularly valuable for synthesizing analogues of this compound where the ethynyl group is replaced by an aryl or heteroaryl substituent. The reaction couples an organoboron compound (e.g., a boronic acid or ester) with a halide. nih.gov

For pyridine-containing molecules, a common substrate is a halopyridine, which can be coupled with various arylboronic acids. nih.gov However, the Suzuki-Miyaura coupling of pyridines can be challenging. Pyridine-2-boronates are often unstable, and the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. organic-chemistry.org To overcome these issues, specialized ligands and reaction conditions have been developed. For instance, replacing sensitive pyridine boronates with more robust pyridine-2-sulfinates has been shown to result in a more efficient cross-coupling process. organic-chemistry.org A study on the synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates successfully employed Suzuki-Miyaura coupling, demonstrating its utility on a similar heterocyclic carboxylate scaffold.

Table 3: Examples of Suzuki-Miyaura Reactions for Pyridine Functionalization

Pyridine Substrate Boron Reagent Catalyst / Ligand Product Type Reference
5-Bromo-2-methylpyridin-3-amine Arylboronic acids Pd(PPh₃)₄ 5-Aryl-2-methylpyridin-3-amine nih.gov
Pyridine-3-sulfinate 4-Bromotoluene Pd(OAc)₂ / PCy₃ 3-(p-Tolyl)pyridine organic-chemistry.org
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (Hetero)aryl boronic acids/esters Pd(dppf)CH₂Cl₂ Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate

Heck Coupling Variants in Related Pyridine Synthesis

The Heck reaction, also known as the Mizoroki-Heck reaction, provides a method for C-C bond formation by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for synthesizing analogues of this compound that bear alkenyl substituents.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. The reaction has found widespread application in both academic and industrial settings. For example, an intramolecular Heck reaction is a key step in the synthesis of azaindoles, which are structurally related to functionalized pyridines. While not directly forming the ethynyl group, the Heck reaction offers a reliable route to introduce diverse carbon-based side chains onto the pyridine ring, starting from a halogenated precursor.

Table 4: Components of a Typical Heck Coupling Reaction

Component Role in Reaction Example
Aryl Halide Electrophilic partner Methyl 3-bromopyridine-2-carboxylate
Alkene Nucleophilic partner Styrene, Acrylate esters
Palladium Catalyst Facilitates C-C bond formation Pd(OAc)₂, Pd(PPh₃)₄
Ligand Stabilizes and activates catalyst PPh₃, P(o-Tol)₃, P(t-Bu)₃
Base Neutralizes HX byproduct Triethylamine, Potassium carbonate

C-N and C-O Cross-Coupling Approaches for Functionalization

To generate a broader range of analogues, the pyridine ring can be functionalized with nitrogen and oxygen nucleophiles using palladium- or copper-catalyzed cross-coupling reactions. These methods are crucial for accessing compounds with diverse electronic and steric properties.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling an amine with an aryl halide. organic-chemistry.org This reaction is exceptionally versatile, allowing for the synthesis of a wide variety of aryl amines from precursors like Methyl 3-bromopyridine-2-carboxylate. organic-chemistry.org The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and broad substrate scope. researchgate.net

For C-O bond formation, the Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern variations using soluble copper catalysts with specific ligands have made the reaction much milder and more versatile. organic-chemistry.org Palladium-catalyzed systems, analogous to the Buchwald-Hartwig amination, have also been developed for the synthesis of diaryl ethers. These C-N and C-O coupling strategies significantly expand the synthetic possibilities for creating functionalized pyridine derivatives.

Table 5: C-N and C-O Cross-Coupling Methodologies

Reaction Name Metal Catalyst Bond Formed Coupling Partners Typical Conditions Reference
Buchwald-Hartwig Amination Palladium C-N Aryl Halide + Amine Pd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) researchgate.net
Goldberg Reaction (C-N) Copper C-N Aryl Halide + Amine/Amide Cu(I) salt, Ligand (e.g., phenanthroline), Base organic-chemistry.org
Ullmann Condensation (C-O) Copper C-O Aryl Halide + Alcohol/Phenol Cu salt, High Temperature or Ligand-assisted organic-chemistry.org
Buchwald-Hartwig C-O Coupling Palladium C-O Aryl Halide + Alcohol/Phenol Pd catalyst, Specialized Ligand, Strong Base

Chemical Reactivity and Transformation Studies of Methyl 3 Ethynylpyridine 2 Carboxylate

Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of chemical transformations.

The addition of hydrogen halides (hydrohalogenation) to alkynes is a fundamental organic reaction. However, the reactivity of ethynylpyridines in these reactions is highly dependent on the position of the ethynyl group. Studies on 2-ethynylpyridines have shown that they can be efficiently hydrochlorinated without special reagents. acs.org The reaction proceeds through the formation of a pyridinium salt upon treatment with a hydrohalic acid. This salt formation enhances the electrophilicity of the triple bond, facilitating a nucleophilic attack by the halide counteranion to yield the corresponding haloalkene. acs.orgnih.govnih.gov

In contrast, research has demonstrated that 3-ethynylpyridine is inert under similar hydrochlorination conditions and is recovered quantitatively. acs.org The lack of reactivity is attributed to the positional relationship between the ring nitrogen and the ethynyl group; the activating effect of the nitrogen is diminished at the C-3 position. Given this precedent, Methyl 3-ethynylpyridine-2-carboxylate is expected to show low reactivity towards hydrohalogenation under standard conditions due to the meta-position of its ethynyl group relative to the pyridine (B92270) nitrogen.

Nucleophilic additions to the triple bond of this compound are also influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen, compounded by the ester group at the C-2 position, reduces the electron density of the alkyne, making it more susceptible to nucleophilic attack compared to a simple alkyl- or aryl-substituted alkyne.

Table 1: Expected Reactivity in Addition Reactions
Reaction TypeSubstrate ExampleConditionsObserved/Expected Outcome for 3-Ethynylpyridine MoietyReference
Hydrochlorination3-EthynylpyridineHClInert, starting material recovered acs.org
Hydrochlorination2-EthynylpyridineHClForms 2-(2-chloroethenyl)pyridine in high yield acs.org
Nucleophilic AdditionThis compoundGeneral Nucleophile (Nu-)Addition to the triple bond is feasible, enhanced by electron-withdrawing groupsGeneral Principle

The terminal alkyne functionality makes this compound a valuable precursor for [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org This reaction allows for the efficient formation of 1,4-disubstituted 1,2,3-triazole rings. Ethynylpyridine derivatives have been shown to be effective substrates in CuAAC reactions for various applications, including the synthesis of radiolabeled imaging agents. organic-chemistry.orgnih.gov

The reaction involves the coupling of a terminal alkyne, such as this compound, with an organic azide in the presence of a copper(I) catalyst. The resulting triazole ring is highly stable and serves as a robust linker in medicinal chemistry and materials science. The pyridine moiety itself can influence the reaction; 2-ethynylpyridine has been utilized not just as a substrate but also as a catalytic promoter for CuAAC reactions in aqueous media. organic-chemistry.orgthieme-connect.com This suggests that the nitrogen atom can play a role in coordinating the copper catalyst, potentially enhancing reaction rates. For this compound, its participation as a dipolarophile in such cycloadditions provides a straightforward pathway to complex heterocyclic systems.

The ethynyl group of this compound can be fully or partially reduced through hydrogenation. The outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions.

Complete Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will typically lead to the complete reduction of the triple bond to a single bond, yielding Methyl 3-ethylpyridine-2-carboxylate.

Partial Reduction: Selective hydrogenation to the corresponding alkene, Methyl 3-vinylpyridine-2-carboxylate, is more challenging. It requires specialized catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), to prevent over-reduction to the alkane. The selective hydrogenation of acetylenic alcohols has been studied extensively, highlighting the difficulty in achieving high selectivity for the alkene product. mdpi.com The choice of catalyst support and the presence of modifying agents are crucial for controlling the selectivity of the hydrogenation process. mdpi.com

The product selectivity in hydrogenation is strongly correlated with the structure of the catalyst and the adsorption properties of the reactants and intermediates on the catalyst surface. mdpi.comnih.gov

In organic synthesis, terminal alkynes are often protected to prevent unwanted side reactions. A common protecting group for the ethynyl moiety is the trimethylsilyl (TMS) group. The synthesis of this compound might therefore proceed via a precursor, Methyl 3-((trimethylsilyl)ethynyl)pyridine-2-carboxylate. The final step in such a synthesis would be the removal of the TMS group.

Several methods are available for the deprotection of silylated alkynes. Mild, base-catalyzed cleavage is often achieved using potassium carbonate in methanol. gelest.com Another common reagent is a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). gelest.com These methods are generally efficient and compatible with a wide range of functional groups, including esters and pyridine rings. More specialized reagents like trimethylsilyl bromide (TMSBr) in catalytic amounts have also been reported for the chemoselective cleavage of silyl ethers and could be applicable here. rsc.org

Table 2: Common Deprotection Reagents for Silylated Alkynes
ReagentSolventTypical ConditionsReference
Potassium Carbonate (K₂CO₃)Methanol (MeOH)Room Temperature gelest.com
Tetrabutylammonium Fluoride (TBAF)Tetrahydrofuran (THF)Room Temperature gelest.com
Trimethylsilyl Bromide (TMSBr) (catalytic)Methanol (MeOH)- rsc.org

Reactions of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity, particularly in electrophilic substitution reactions.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. The nitrogen atom acts as an electron-withdrawing group via both inductive and resonance effects, deactivating the ring towards attack by electrophiles. utexas.edu

In the case of this compound, the ring is further deactivated by two additional electron-withdrawing groups: the methyl carboxylate group at C-2 and the ethynyl group at C-3. Electron-withdrawing groups not only decrease the rate of reaction but also direct incoming electrophiles to the meta position relative to themselves. wikipedia.orglibretexts.org

Considering the directing effects of the substituents in this compound:

The pyridine nitrogen directs electrophiles primarily to the C-3 and C-5 positions.

The C-2 carboxylate group is a meta-director, directing to C-4 and C-6.

The C-3 ethynyl group is also a meta-director, directing to C-5.

The combined effect of these groups strongly deactivates all positions on the ring. However, if a reaction were to occur under forcing conditions, the substitution would be predicted to take place at the C-5 position, as this is the only position that is meta to both the C-2 and C-3 substituents and is a site favored by the pyridine nitrogen itself. The C-4 and C-6 positions are ortho or para to the deactivating substituents, making them less favorable for electrophilic attack.

Nucleophilic Aromatic Substitution Reactions

Metalation and Lithiation Reactions

Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings. In the case of this compound, the methyl carboxylate group at the C-2 position can act as a directing group for lithiation at the C-3 position. However, the presence of the acidic acetylenic proton of the ethynyl group at C-3 introduces a competing reaction pathway. Treatment with a strong base, such as an organolithium reagent, would likely lead to the deprotonation of the alkyne first.

To achieve lithiation on the pyridine ring, a two-equivalent approach of a strong base or the use of a specific directing group would be necessary. Alternatively, a halogen-metal exchange on a halogenated precursor could provide a route to a lithiated intermediate, which could then be quenched with an electrophile to introduce a substituent at a specific position on the pyridine ring.

Oxidation and Reduction of the Pyridine Nucleus

The pyridine nucleus can undergo both oxidation and reduction, although these transformations can be challenging to control and may affect the other functional groups present in this compound.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as peroxy acids. This transformation can alter the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic reactions. However, the ethynyl group is also sensitive to oxidation and may undergo undesired side reactions under strong oxidizing conditions.

Reduction: Catalytic hydrogenation of the pyridine ring to a piperidine ring is a common transformation. However, this process typically requires harsh conditions (high pressure and temperature) and would likely also reduce the ethynyl group. Milder reducing agents can be employed for the partial reduction of the pyridine ring.

Transformations of the Methyl Carboxylate Group

The methyl carboxylate group at the C-2 position of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a range of derivatives.

Hydrolysis to Carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-ethynylpyridine-2-carboxylic acid, can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid.

Base-mediated hydrolysis (saponification): This involves treating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

ReagentConditionsProduct
Dilute HCl or H₂SO₄Heat3-ethynylpyridine-2-carboxylic acid
1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺3-ethynylpyridine-2-carboxylic acid

Transesterification Reactions

Transesterification allows for the conversion of the methyl ester into other alkyl esters. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol or by removing the methanol byproduct.

CatalystReactantProduct
Acid (e.g., H₂SO₄) or Base (e.g., NaOR)Excess R'OHThis compound

Amidation and Other Carboxylate Derivatizations

The methyl carboxylate can be converted into a variety of other carboxylic acid derivatives, most notably amides.

Amidation: Direct reaction of the methyl ester with an amine to form an amide is generally slow. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then activated for amidation using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, direct conversion of the ester to an amide can be achieved by heating with an amine at high temperatures or by using specific catalysts.

Starting MaterialReagentsProduct
This compound1. Hydrolysis (NaOH, H₂O) 2. R'R"NH, Coupling agent (e.g., DCC, EDC)N,N-disubstituted-3-ethynylpyridine-2-carboxamide
This compoundR'R"NH, Heat or CatalystN,N-disubstituted-3-ethynylpyridine-2-carboxamide

Other derivatizations of the carboxylic acid, obtained from the hydrolysis of the methyl ester, include the formation of acid chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These highly reactive acid chlorides can then be readily converted into a wide range of amides, esters, and other derivatives.

Advanced Functionalization Strategies for the Pyridine Carboxylate Scaffold

The functionalization of the pyridine ring is a central theme in medicinal chemistry and materials science due to the prevalence of this scaffold in pharmaceuticals and functional materials nih.govnih.gov. The pyridine nucleus, being electron-deficient, presents unique challenges and opportunities for synthetic chemists nih.govbeilstein-journals.org. Advanced strategies for modifying the pyridine carboxylate scaffold are crucial for developing novel compounds with tailored properties. These methods largely focus on transition-metal-catalyzed reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the ring.

Key advanced functionalization strategies include transition-metal-catalyzed cross-coupling reactions and direct C-H activation. These approaches offer a powerful toolkit for elaborating the core structure of molecules like this compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations that forge new bonds with high efficiency and selectivity. For the pyridine carboxylate scaffold, several palladium-catalyzed reactions are particularly prominent.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with a boronic acid or its ester derivative, catalyzed by a palladium complex wikipedia.org. It is widely used to synthesize biaryl compounds, which are common motifs in drug discovery nih.govnih.gov. While 2-pyridyl boron reagents can be challenging to work with due to instability, specific methods have been developed to effectively couple them with aryl and heteroaryl halides nih.govresearchgate.net. This strategy allows for the introduction of diverse aryl or heteroaryl substituents onto the pyridine ring. For instance, PdCl₂(dppf)·CH₂Cl₂ has been effectively used as a catalyst in the Suzuki-Miyaura coupling of pyridine derivatives nih.gov. The reaction's scope has been expanded beyond halides to include other electrophiles like carboxylic acid derivatives and sulfonyl fluorides cdnsciencepub.com.

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. This reaction is exceptionally useful for synthesizing molecules containing an alkyne linker, a key feature of the parent compound, this compound. The reaction generally proceeds under mild conditions and can be adapted for complex molecule synthesis wikipedia.org. Variations of this method include copper-free conditions and decarbonylative couplings where carboxylic acids are used as the electrophilic partner instead of halides rsc.org. Microwave-assisted Sonogashira couplings have been shown to offer shorter reaction times and higher yields for synthesizing complex pyridine derivatives researchgate.net.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between an aryl halide and an amine wikipedia.orgacsgcipr.org. It has become a standard tool for synthesizing aryl amines, which are important pharmacophores. The reaction has broad substrate scope and functional group tolerance, overcoming the limitations of older methods wikipedia.org. It is highly effective for the amination of 2-bromopyridines, providing access to a wide range of secondary and tertiary aminopyridines that are otherwise difficult to prepare nih.gov. Several generations of phosphine ligands have been developed to improve the efficiency and scope of this transformation researchgate.net.

Direct C-H Functionalization

A more recent and atom-economical approach involves the direct functionalization of C-H bonds, which avoids the need for pre-functionalizing the pyridine ring with a halide or other leaving group researchgate.netresearchgate.net. This strategy simplifies synthetic routes and reduces waste.

Transition-metal catalysis is key to these transformations, with metals like palladium, rhodium, iridium, and ruthenium being employed nih.gov. The regioselectivity of C-H activation on the pyridine ring can be controlled by various factors, including the electronic properties of the ring, the directing effects of existing substituents, and the choice of catalyst and ligands nih.govnih.gov. For instance, the carboxylate group itself can act as a directing group to guide the metal catalyst to a specific C-H bond rsc.org. C-H arylation of pyridines with electron-withdrawing groups can be directed to the 3- and 4-positions, complementing other methods that favor the 2-position nih.gov. These methods represent the cutting edge of synthetic strategy, allowing for the late-stage functionalization of complex molecules.

Table 1: Summary of Advanced Functionalization Strategies for the Pyridine Scaffold

Reaction TypeBond FormedTypical Reagents/CatalystsKey Features
Suzuki-Miyaura Coupling C(sp²)–C(sp²)Aryl/heteroaryl halide, Boronic acid/ester, Pd catalyst (e.g., Pd(dppf)Cl₂), BaseForms biaryl structures; versatile for introducing diverse substituents. wikipedia.orgnih.govcdnsciencepub.com
Sonogashira Coupling C(sp²)–C(sp)Aryl/vinyl halide, Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, BaseSynthesizes arylalkynes; operates under mild conditions. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination C(sp²)–NAryl halide, Primary/secondary amine, Pd catalyst, Phosphine ligand, BaseCreates C-N bonds; wide substrate scope and functional group tolerance. wikipedia.orgacsgcipr.orgnih.gov
Direct C-H Arylation C(sp²)–C(sp²)Arene, Pd/Ru/Ir catalyst, Oxidant/LigandAtom-economical; avoids pre-functionalization of the pyridine ring. nih.govnih.gov
Direct C-H Borylation C(sp²)–BBorane reagent, Ir catalystAllows for subsequent Suzuki-Miyaura coupling. nih.gov

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of Methyl 3-ethynylpyridine-2-carboxylate in solution. Both ¹H and ¹³C NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic chemical shifts (δ) are expected for the pyridine (B92270) ring protons, the acetylenic proton, and the methyl ester protons. The pyridine ring protons typically appear in the aromatic region (δ 6.0-8.5 ppm). orgchemboulder.com The acetylenic proton (C≡C–H) usually resonates in the range of δ 2-3 ppm. orgchemboulder.com The singlet from the methyl ester (-OCH₃) protons is anticipated around δ 3.7-4.1 ppm. orgchemboulder.com

Based on analogous structures like 3-ethynylpyridine, the acetylenic proton signal is observed around δ 3.22 ppm. rsc.org The protons on the pyridine ring will exhibit specific splitting patterns (coupling) based on their positions relative to each other.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H (aromatic)6.0 - 8.5Multiplet
Acetylenic H (-C≡C-H )2.0 - 3.2Singlet
Methyl Ester H (-OCH ₃)3.7 - 4.1Singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) of the ester group is expected to have a chemical shift in the range of δ 170-185 ppm. libretexts.org Carbons within the aromatic pyridine ring typically resonate between δ 125-150 ppm. libretexts.org The two sp-hybridized carbons of the alkyne group (C≡C) are expected in the δ 65-90 ppm range. pdx.edu The carbon of the methyl ester group (-OC H₃) generally appears around δ 50-65 ppm. libretexts.org In related dimethyltin carboxylate complexes, carbonyl carbons have been observed at approximately δ 170-179 ppm. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Ester Carbonyl (C =O)165 - 185
Pyridine Ring Carbons125 - 150
Alkyne Carbons (-CC -)65 - 90
Methyl Ester Carbon (-OC H₃)50 - 65

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula for this compound is C₉H₇NO₂, corresponding to a molecular weight of approximately 161.16 g/mol . molport.com In an MS experiment, this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 161.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.org Key expected fragmentation patterns include:

Loss of the methoxy radical (•OCH₃): This would result in an acylium ion fragment ([M - 31]⁺) at m/z 130. This is a common fragmentation mode for methyl esters.

Loss of the carbomethoxy group (•COOCH₃): This cleavage would lead to a fragment corresponding to the ethynylpyridine cation ([M - 59]⁺) at m/z 102.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyridine nitrogen is also a potential fragmentation route for pyridine derivatives.

Interactive Data Table: Expected Mass Spectrometry Fragments

Fragment IonProposed StructureExpected m/z
[M]⁺[C₉H₇NO₂]⁺161
[M - •OCH₃]⁺[C₈H₄NO]⁺130
[M - •COOCH₃]⁺[C₇H₄N]⁺102

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific molecular vibrations.

For this compound, several characteristic absorption bands are expected:

Alkyne Group: A sharp, weak absorption around 3300 cm⁻¹ for the terminal ≡C-H stretch and another weak to medium absorption in the 2100-2260 cm⁻¹ region for the C≡C triple bond stretch.

Ester Group: A strong, sharp absorption for the C=O (carbonyl) stretch, typically found between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the pyridine ring would likely shift this absorption to the lower end of the range. Additionally, C-O stretching vibrations are expected between 1000 and 1300 cm⁻¹. spectroscopyonline.com

Pyridine Ring: C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. vscht.cz Aromatic C-H stretching vibrations are observed slightly above 3000 cm⁻¹. vscht.cz

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alkyne≡C-H Stretch~3300Weak, Sharp
AlkyneC≡C Stretch2100 - 2260Weak to Medium
EsterC=O Stretch1710 - 1760Strong
EsterC-O Stretch1000 - 1300Medium to Strong
Aromatic RingC=C / C=N Stretch1400 - 1600Medium
Aromatic C-HC-H Stretch>3000Medium

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

In metal complexes, carboxylate ligands can adopt various coordination modes, including monodentate, bidentate chelating, and bidentate bridging structures. researchgate.net For a ligand like this compound, coordination to a metal center would likely occur through the pyridine nitrogen and/or one of the carboxylate oxygen atoms. In a single-crystal X-ray diffraction study of a related Ir(III) complex, the iridium atom adopts a distorted octahedral geometry, with the pyridine-based ligands coordinating directly to the metal center. mdpi.com Such an analysis would definitively determine the planarity of the pyridine ring, the orientation of the ester and ethynyl (B1212043) substituents, and the packing of molecules in the crystal lattice.

Electronic Absorption and Emission Spectroscopy for Optical Properties (e.g., in Metal Complexes)

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to study the optical properties of a compound, particularly when it is part of a larger system like a metal complex. The ligand plays a crucial role in tuning the photophysical properties of the complex.

When this compound acts as a ligand in transition metal complexes, such as those with Ru(II) or Ir(III), it can participate in electronic transitions.

Absorption: The UV-Vis absorption spectra of such complexes typically feature intense bands in the visible region corresponding to metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net The energy of these transitions is influenced by the electronic nature of the ligand. The introduction of carboxyl and ethynyl groups can shift the MLCT absorption bands. researchgate.net For example, deprotonation of a carboxylic acid group on a ligand has been shown to cause a blue shift in the absorption spectrum of an Iridium(III) complex. nih.gov

Emission: Many Ru(II) and Ir(III) polypyridyl complexes are emissive, often via phosphorescence from a triplet MLCT excited state. wiley-vch.de The emission wavelength and quantum yield are highly dependent on the ligand structure. The extended π-system provided by the ethynyl group on the pyridine ring can influence the energy of the excited state and thus the color of the emitted light. Studies on related Ir(III) complexes with substituted pyridine ligands show that they are often emissive, with photoluminescence quantum yields depending on the specific chemical structure. mdpi.com

Interactive Data Table: Representative Photophysical Properties of a Ru(II) Polypyridyl Complex

PropertyWavelength / ValueTransition Type
Absorption Maximum (λ_abs)~450 nm¹MLCT
Emission Maximum (λ_em)~620 nm³MLCT (Phosphorescence)
Excited State Lifetime (τ)300 ns - 6 µs-

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like Methyl 3-ethynylpyridine-2-carboxylate. These calculations typically involve geometry optimization to find the most stable conformation of the molecule, followed by the computation of various electronic properties.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. For analogous compounds like methyl-3-aminothiophene-2-carboxylate, a HOMO-LUMO gap of around 4.537 eV suggests a low kinetic stability and high chemical reactivity. mdpi.com

The following table presents a hypothetical summary of calculated electronic properties for this compound, based on typical values for similar pyridine (B92270) derivatives.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Dipole Moment2.5 DPolarity and intermolecular interactions

Computational Studies of Reaction Mechanisms and Kinetics

Computational methods are indispensable for investigating the mechanisms and kinetics of chemical reactions involving this compound. DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction pathway.

For instance, in reactions involving the ethynyl (B1212043) group, such as cycloadditions or coupling reactions, computational studies can predict the regioselectivity and stereoselectivity of the products. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

Kinetic parameters, such as rate constants, can be estimated using transition state theory in conjunction with the calculated activation energies. These theoretical predictions are valuable for optimizing reaction conditions in synthetic chemistry. While specific studies on this compound are not available, research on related thieno[3,2-b]pyridine derivatives has demonstrated the utility of computational approaches in understanding their synthesis and reactivity. mdpi.com

Molecular Docking and Ligand-Target Interaction Prediction in in vitro Models

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, molecular docking simulations can be performed against various protein targets to predict its binding affinity and interaction patterns.

The process involves generating a 3D model of the ligand and docking it into the active site of a target protein. A scoring function is then used to estimate the binding energy, with lower scores indicating a more favorable interaction. Analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the stability of the ligand-protein complex.

While no specific molecular docking studies have been published for this compound, numerous studies on other pyridine derivatives have demonstrated their potential as inhibitors for various enzymes. For example, pyridine carboxamide derivatives have been investigated as urease inhibitors, with molecular docking revealing key binding interactions within the enzyme's active site. researchgate.net The following table illustrates a hypothetical docking result for this compound against a generic kinase target.

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Kinase A-8.2Lys72, Glu91, Leu148
Protease B-7.5Asp25, Gly27, Ile50
Transferase C-6.9Arg102, Phe150, Tyr228

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the characterization and identification of novel compounds. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra can be compared with experimental data to confirm its structure.

The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a reasonable degree of accuracy.

Vibrational frequencies for IR and Raman spectroscopy can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. nih.gov These calculations provide a set of normal modes and their corresponding frequencies, which can be compared to experimental spectra. The predicted intensities of the vibrational bands can also aid in the assignment of the observed spectral features.

The table below presents a summary of predicted spectroscopic data for this compound, based on computational methods and data for analogous compounds.

SpectroscopyPredicted ParameterValue
¹H NMRChemical Shift (ppm)Pyridine ring: 7.5-8.5, Methyl: ~3.9, Ethynyl: ~3.2
¹³C NMRChemical Shift (ppm)Carbonyl: ~165, Pyridine ring: 120-150, Ethynyl: 70-90, Methyl: ~52
IRVibrational Frequency (cm⁻¹)C≡C stretch: ~2100, C=O stretch: ~1720, C-N stretch: ~1580
RamanVibrational Frequency (cm⁻¹)Ring breathing mode: ~1000

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The efficient synthesis of Methyl 3-ethynylpyridine-2-carboxylate is the gateway to unlocking its potential. While classical methods for constructing substituted pyridines exist, future research will likely focus on developing more sustainable and atom-economical routes. A primary strategy for the synthesis of this compound would involve the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming carbon-carbon bonds. wikipedia.org In this context, the reaction would likely involve the coupling of a methyl 3-halopyridine-2-carboxylate with a protected or terminal acetylene.

Future investigations in this area could explore:

Copper-Free Sonogashira Couplings: The conventional Sonogashira reaction often employs a copper co-catalyst, which can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling). wikipedia.org Research into copper-free variants is an active area and would be highly beneficial for the clean synthesis of the target molecule.

Alternative Coupling Partners: While aryl halides are common, the use of other electrophiles, such as aryl triflates or even carboxylic acid derivatives through decarbonylative coupling, could offer milder reaction conditions and broader substrate scope. rsc.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer significant advantages in terms of reaction time, yield, and safety. researchgate.net Developing continuous flow processes or microwave-assisted protocols for the synthesis of this compound would be a significant step towards its efficient and scalable production.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPrecursorsCatalyst SystemPotential AdvantagesPotential Challenges
Traditional Sonogashira Methyl 3-bromopyridine-2-carboxylate, Acetylene sourcePalladium catalyst, Copper(I) co-catalyst, Amine baseWell-established, high yieldsRequires anhydrous/anaerobic conditions, potential for homocoupling
Copper-Free Sonogashira Methyl 3-iodopyridine-2-carboxylate, Terminal alkynePalladium catalyst, Amine baseAvoids homocoupling, simpler purificationMay require more specialized ligands or reaction conditions
Decarbonylative Coupling Methyl 3-(acyloxy)pyridine-2-carboxylate, Terminal alkyneNickel or Palladium catalystUtilizes readily available carboxylic acid derivativesNewer methodology, may require significant optimization

Expansion of Diverse Chemical Libraries Based on the Scaffold

The true value of this compound lies in its potential as a versatile building block for the creation of diverse chemical libraries. The ethynyl (B1212043) and ester functionalities serve as handles for a wide array of chemical transformations, allowing for the systematic exploration of chemical space around the pyridine (B92270) core.

Future research in this direction would involve:

Click Chemistry: The terminal alkyne is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This would allow for the facile conjugation of the pyridine scaffold to a wide variety of molecules, including biomolecules, polymers, and fluorescent tags.

Cycloaddition Reactions: The ethynyl group can participate in various cycloaddition reactions beyond CuAAC, such as [3+2] cycloadditions with nitrile oxides or Diels-Alder reactions, to generate a range of novel heterocyclic systems.

Functional Group Interconversion: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. Each of these new functional groups opens up further avenues for derivatization.

The systematic application of these transformations could lead to the generation of large and diverse libraries of compounds for screening in various applications.

Deeper Mechanistic Understanding of Reactivity

A thorough understanding of the reactivity of this compound is crucial for its effective utilization. The interplay between the electron-withdrawing nature of the pyridine ring and the ester group, and the reactivity of the ethynyl moiety, presents a complex and interesting mechanistic landscape.

Key areas for future mechanistic studies include:

Regioselectivity in Electrophilic Additions: Investigating the regioselectivity of electrophilic additions to the alkyne will be important for controlling the outcome of synthetic transformations. The electronic properties of the substituted pyridine ring will play a significant role in directing these reactions.

Metal-Catalyzed Transformations: A deeper understanding of the coordination chemistry of the pyridine nitrogen and the alkyne with various transition metals will be essential for developing novel catalytic transformations.

Theoretical Studies: Computational chemistry, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reaction pathways, and transition states of reactions involving this molecule. nih.gov This can help in predicting reactivity and designing new reactions.

Advanced Applications in Chemical Biology and Material Science Research

The unique structural features of this compound make it an attractive candidate for applications in both chemical biology and material science.

In the realm of chemical biology , this compound could be used to develop:

Bioconjugates: The ability to attach this scaffold to biomolecules via click chemistry could be used to develop probes for studying biological processes or for targeted drug delivery.

Enzyme Inhibitors: The pyridine ring is a common motif in enzyme inhibitors. The ethynyl group can act as a reactive handle to form covalent bonds with active site residues, leading to potent and irreversible inhibition.

In material science , future research could focus on:

Conducting Polymers: Ethynylpyridines can be polymerized to form conjugated polymers with interesting electronic and optical properties. sigmaaldrich.com The presence of the ester group could be used to tune the solubility and processing characteristics of these materials.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the carboxylate group (after hydrolysis) are excellent coordinating sites for metal ions, making this molecule a potential building block for the construction of novel MOFs with applications in gas storage, catalysis, and sensing.

Luminescent Materials: Pyridine derivatives are often fluorescent. The extended conjugation provided by the ethynyl group could lead to the development of new luminescent materials for applications in organic light-emitting diodes (OLEDs) and sensors.

Addressing Scalability and Efficiency in Synthesis

For this compound to be widely adopted as a building block, its synthesis must be scalable and efficient. A major challenge in the synthesis of many functionalized heterocyclic compounds is the transition from laboratory-scale synthesis to large-scale production.

Future research in this area should address:

Process Optimization: This includes optimizing reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and minimize waste.

Purification Strategies: Developing efficient and scalable purification methods, such as crystallization or chromatography on an industrial scale, will be crucial.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-ethynylpyridine-2-carboxylate, and how can reaction purity be optimized?

The compound can be synthesized via condensation reactions using pyridine derivatives and acetylene precursors. A typical method involves:

  • Step 1 : Reacting 3-bromo-pyridine-2-carboxylate with trimethylsilylacetylene (TMSA) under Sonogashira coupling conditions (Pd/Cu catalyst, inert atmosphere) to introduce the ethynyl group .
  • Step 2 : Demethylation using HBr/AcOH followed by re-esterification with methanol to yield the methyl ester .
  • Purity Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Use CDCl3 as solvent with TMS internal standard. Key signals include:
    • Ethynyl proton: δ 2.8–3.1 ppm (triplet, J = 2.5 Hz).
    • Methyl ester: δ 3.9 ppm (singlet) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1730 cm⁻¹ and ethynyl (C≡C) stretch at ~2100 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive mode to observe [M+H]+ ion matching theoretical molecular weight .

Q. What safety protocols are essential when handling this compound?

  • Lab Safety : Use fume hoods, nitrile gloves, and safety goggles due to potential irritancy (refer to SDS for hazard classification) .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of this compound?

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2) and ligands (e.g., Xantphos) to enhance coupling efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to balance reaction kinetics and byproduct formation .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Case Example : If NMR suggests planar geometry but X-ray shows puckering, validate via:
    • DFT Calculations : Compare optimized structures (e.g., Gaussian 09, B3LYP/6-31G*) with experimental data .
    • Twinned Crystals : Use SHELXL for refining twinned datasets to resolve structural ambiguities .
  • Statistical Validation : Apply R-factor and electron density maps to assess model accuracy .

Q. What computational strategies support the design of this compound derivatives for drug discovery?

  • Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases). Focus on ethynyl group’s role in π-π stacking .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity using multivariate regression .

Q. How can researchers address decomposition or hygroscopicity during storage?

  • Stabilization : Co-crystallize with stabilizing agents (e.g., cyclodextrins) or lyophilize for long-term storage .
  • Moisture Control : Use molecular sieves in storage vials and monitor via Karl Fischer titration .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

TechniqueParametersReference
HPLCColumn: C18 (4.6 × 150 mm); Flow rate: 1.0 mL/min; Detection: UV 254 nm
X-ray CrystallographySpace group: P21/c; Resolution: 0.84 Å; R-factor: <5%
TGADecomposition onset: 180°C; Residual solvent: <0.5%

Q. Table 2. Reaction Optimization Variables

VariableTest RangeImpact on Yield (%)Reference
Catalyst (Pd)PdCl2 vs. Pd(PPh3)465 → 82
SolventDMF vs. Toluene70 → 88
Temperature (°C)80 → 120 (microwave)75 → 92

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Reactant of Route 1
Reactant of Route 1
Methyl 3-ethynylpyridine-2-carboxylate
Reactant of Route 2
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Reactant of Route 2
Methyl 3-ethynylpyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.